molecular formula C10H20N2 B13209461 4-Methyl-1-(3-methylazetidin-3-yl)piperidine

4-Methyl-1-(3-methylazetidin-3-yl)piperidine

Cat. No.: B13209461
M. Wt: 168.28 g/mol
InChI Key: IXEDEWAVFWDJMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-Methyl-1-(3-methylazetidin-3-yl)piperidine involves several steps, typically starting with the preparation of the azetidine ring followed by its attachment to the piperidine ring. Common synthetic routes include:

Industrial production methods often involve optimizing these steps to achieve higher yields and purity, utilizing catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

4-Methyl-1-(3-methylazetidin-3-yl)piperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Methyl-1-(3-methylazetidin-3-yl)piperidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Methyl-1-(3-methylazetidin-3-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-Methyl-1-(3-methylazetidin-3-yl)piperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both piperidine and azetidine rings, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

4-methyl-1-(3-methylazetidin-3-yl)piperidine

InChI

InChI=1S/C10H20N2/c1-9-3-5-12(6-4-9)10(2)7-11-8-10/h9,11H,3-8H2,1-2H3

InChI Key

IXEDEWAVFWDJMS-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2(CNC2)C

Origin of Product

United States

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